3-(3-Phenyl-1,2,4-oxadiazol-5(2H)-ylidene)-3H-indole
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Overview
Description
3-(3-Phenyl-1,2,4-oxadiazol-5(2H)-ylidene)-3H-indole is a complex organic compound that features both an indole and an oxadiazole moiety The indole structure is a bicyclic system containing a benzene ring fused to a pyrrole ring, while the oxadiazole is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5(2H)-ylidene)-3H-indole typically involves the formation of the oxadiazole ring followed by its fusion with the indole structure. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. This intermediate can then be reacted with an indole derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be more efficient than traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenyl-1,2,4-oxadiazol-5(2H)-ylidene)-3H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
3-(3-Phenyl-1,2,4-oxadiazol-5(2H)-ylidene)-3H-indole has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: The compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5(2H)-ylidene)-3H-indole depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions can involve binding to the active site of an enzyme or modulating the activity of a receptor, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-1,2,4-oxadiazol-5-carbaldehyde
- 3-Phenyl-1,2,4-oxadiazol-5(2H)-one
- 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-{2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-5-yl}propan-1-one
Uniqueness
3-(3-Phenyl-1,2,4-oxadiazol-5(2H)-ylidene)-3H-indole is unique due to its combination of an indole and an oxadiazole moiety. This dual structure can confer unique properties, such as enhanced stability or specific biological activity, that are not present in compounds containing only one of these moieties.
Properties
CAS No. |
82075-97-6 |
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Molecular Formula |
C16H11N3O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
5-(1H-indol-3-yl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H11N3O/c1-2-6-11(7-3-1)15-18-16(20-19-15)13-10-17-14-9-5-4-8-12(13)14/h1-10,17H |
InChI Key |
SFCUHOTWPKCJGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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